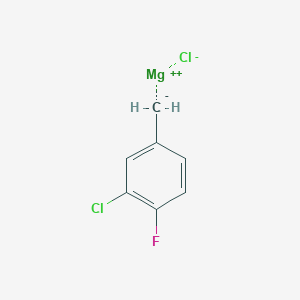

3-Chloro-4-fluorobenzylmagnesium chloride

Description

Significance of Grignard Reagents as Synthetic Tools

Discovered by Victor Grignard in 1900, for which he was awarded the Nobel Prize in Chemistry in 1912, Grignard reagents are organomagnesium halides with the general formula R-Mg-X, where R is an organic group and X is a halogen. Their significance lies in their remarkable ability to form carbon-carbon bonds by reacting with a wide variety of electrophiles, such as carbonyl compounds (aldehydes, ketones, esters), epoxides, and nitriles. This versatility allows for the synthesis of a diverse range of functional groups, including primary, secondary, and tertiary alcohols, carboxylic acids, and ketones.

The preparation of Grignard reagents typically involves the reaction of an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions. The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic. This "umpolung" or reversal of polarity of the carbon atom is a key feature that underpins the extensive utility of Grignard reagents in organic synthesis.

Unique Reactivity Profile of Benzylmagnesium Halides in Organic Transformations

Benzylmagnesium halides are a specific class of Grignard reagents that exhibit a unique reactivity profile. The presence of the phenyl ring adjacent to the carbanionic center influences their stability and reactivity. While they participate in the typical reactions of Grignard reagents, such as addition to carbonyls, they can also undergo rearrangements. For instance, the reaction of benzylmagnesium chloride with certain aldehydes can lead to the formation of rearranged products, such as o-tolyl carbinols, in addition to the expected 2-phenylethanol derivatives. This rearrangement is thought to proceed through a complex mechanism involving the interaction of the Grignard reagent with the carbonyl compound.

The electronic nature of substituents on the benzene (B151609) ring can further modulate the reactivity of benzylmagnesium halides. Electron-withdrawing groups, such as halogens, can influence the nucleophilicity of the benzylic carbon and potentially affect the course of their reactions.

Scope and Focus of Research on 3-Chloro-4-fluorobenzylmagnesium Chloride

While extensive research exists for a variety of substituted benzylmagnesium halides, specific studies focusing solely on this compound are not widely documented in publicly available literature. However, the presence of both a chloro and a fluoro substituent on the benzene ring suggests a unique electronic environment that could impart interesting reactivity to this reagent.

The primary focus of research on a compound like this compound would likely be its application as a synthetic intermediate for introducing the 3-chloro-4-fluorobenzyl moiety into target molecules. This structural motif is of interest in medicinal chemistry and materials science. For example, halogenated aromatic compounds are often explored for their potential biological activity. A robust and scalable synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives has been developed utilizing Grignard reagents, highlighting the importance of such reagents in constructing pharmacologically active compounds. researchgate.net

The preparation of this compound would be expected to follow the standard procedure for Grignard reagent formation, reacting 3-chloro-4-fluorobenzyl chloride with magnesium metal in an anhydrous ether solvent. The reactivity of this Grignard reagent would be anticipated to be similar to other benzylmagnesium halides, serving as a potent nucleophile for the formation of new carbon-carbon bonds.

Table 1: General Properties and Preparation of Benzylmagnesium Halide Grignard Reagents

| Property | Description |

| General Formula | C₆H₅CH₂MgX (X = Cl, Br, I) |

| Preparation Method | Reaction of a benzyl (B1604629) halide with magnesium metal. |

| Solvent | Anhydrous ethereal solvents (e.g., diethyl ether, THF). |

| Key Reactivity | Nucleophilic addition to carbonyls, epoxides, etc. |

| Special Considerations | Anhydrous conditions are crucial to prevent quenching of the reagent. |

Table 2: Representative Reactions of Grignard Reagents

| Reactant | Product Type |

| Aldehyde | Secondary Alcohol |

| Ketone | Tertiary Alcohol |

| Ester | Tertiary Alcohol |

| Carbon Dioxide | Carboxylic Acid |

| Nitrile | Ketone |

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;2-chloro-1-fluoro-4-methanidylbenzene;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF.ClH.Mg/c1-5-2-3-7(9)6(8)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPXBIJNGSQZGU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=C(C=C1)F)Cl.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Methodologies for the Preparation and Functionalization of 3 Chloro 4 Fluorobenzylmagnesium Chloride

Direct Synthesis of 3-Chloro-4-fluorobenzylmagnesium Chloride

The direct synthesis of this compound involves the reaction of a 3-chloro-4-fluorobenzyl halide with magnesium metal in an anhydrous ethereal solvent. This process, an example of oxidative addition, results in the insertion of the magnesium atom into the carbon-halogen bond. youtube.comyoutube.com The formation of this Grignard reagent is highly sensitive to moisture and acidic protons; therefore, stringent anhydrous conditions are paramount for a successful reaction. quora.comquora.com

Optimization of Reaction Conditions for Grignard Formation

The generation and stability of this compound are highly dependent on the specific reaction conditions employed. Key factors that require optimization include the choice of solvent, the physical form and reactivity of the magnesium, and the initiation of the reaction.

The solvent plays a crucial role in the formation and stability of Grignard reagents by solvating the magnesium center. quora.comquora.com Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are standard choices because they are aprotic and their lone pair electrons can coordinate with the magnesium atom, forming a soluble complex. quora.comnumberanalytics.com

Diethyl Ether (Et₂O): As a traditional solvent for Grignard reactions, diethyl ether is effective for many syntheses. numberanalytics.com Its lower boiling point (34.6 °C) allows for reactions to be conducted at a moderate temperature, which can be advantageous for sensitive substrates. stackexchange.com

Tetrahydrofuran (THF): THF is often preferred for less reactive halides due to its higher boiling point (66 °C) and superior solvating ability. stackexchange.com The oxygen atom's electron pairs in THF are more sterically accessible compared to those in diethyl ether, leading to better stabilization of the Grignard reagent. stackexchange.com This enhanced solvation can increase the reactivity of the organomagnesium compound. quora.com For arylmagnesium chlorides, THF is often a better solvent, facilitating easier preparation. acs.org

The choice between diethyl ether and THF can influence the equilibrium of the Grignard reagent in solution, known as the Schlenk equilibrium. quora.comacs.org This equilibrium involves the disproportionation of the Grignard reagent (RMgX) into the dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂). quora.com In THF, the equilibrium tends to slightly favor the formation of the more reactive dialkylmagnesium species compared to in diethyl ether. quora.com

Table 1: Comparison of Common Solvents for Grignard Reagent Formation

| Property | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) |

|---|---|---|

| Boiling Point | 34.6 °C stackexchange.com | 66 °C stackexchange.com |

| Solvating Ability | Good numberanalytics.com | Excellent, more polar quora.comstackexchange.com |

| Reagent Stability | Forms stable complexes numberanalytics.com | Stabilizes the reagent effectively quora.comnumberanalytics.com |

| Reactivity | Standard reactivity | Can enhance reagent reactivity quora.com |

| Common Use | Classic, general-purpose solvent numberanalytics.com | Used for less reactive halides and when higher temperatures are needed stackexchange.comacs.org |

The surface area and activation state of the magnesium metal are critical factors in the successful initiation and completion of Grignard reagent formation. The reaction occurs at the metal surface, which is often coated with a passivating layer of magnesium oxide. researchgate.net

Magnesium Turnings: This is the most common and cost-effective form of magnesium used. reddit.com However, the surface is typically coated with an oxide layer that can inhibit the reaction. Activation is often necessary, which can be achieved by methods such as dry stirring to create fresh surfaces, treatment with iodine or a few drops of bromine, or using a small amount of a more reactive halide to initiate the reaction. reddit.comresearchgate.net Mechanical stirring is crucial to abrade the oxide layer and reduce reaction time. researchgate.net

Rieke Magnesium: This highly reactive form of magnesium is prepared by the reduction of a magnesium salt (e.g., MgCl₂) with an alkali metal like potassium. lookchem.com The resulting fine, black powder has a much higher surface area and is free of the oxide layer, making it significantly more reactive than magnesium turnings. lookchem.com Rieke magnesium allows for the formation of Grignard reagents from unreactive halides and at much lower temperatures, which can be beneficial for preparing thermally unstable reagents. orgsyn.org

Table 2: Influence of Magnesium Morphology on Grignard Synthesis

| Magnesium Form | Characteristics | Advantages | Disadvantages |

|---|---|---|---|

| Magnesium Turnings | Coarse metal shavings; oxide layer present. researchgate.netreddit.com | Inexpensive; widely available. reddit.com | Requires activation; slower reaction rates. researchgate.netlookchem.com |

| Rieke Magnesium | Highly reactive, fine black powder; high surface area. lookchem.com | Reacts with unreactive halides; allows for low-temperature reactions. orgsyn.org | More expensive; requires in-situ preparation. lookchem.com |

The formation of a Grignard reagent is classified as an oxidative addition or oxidative insertion. youtube.comyoutube.com In this process, the magnesium metal, which is in a zero oxidation state (Mg⁰), is oxidized to the +2 state (Mg²⁺) as it inserts into the carbon-halogen bond of the organic halide. youtube.com

The mechanism is believed to proceed via a single electron transfer (SET) from the magnesium surface to the organic halide, generating a radical anion. This intermediate then fragments to form an organic radical (R•) and a halide ion (X⁻). The organic radical subsequently reacts with the magnesium surface to form the carbon-magnesium bond. lookchem.com

The initiation phase of the reaction is often the most challenging step due to the passivating magnesium oxide layer. The presence of halogens (like iodine) or other activators helps to etch the metal surface, exposing fresh, reactive magnesium and facilitating the initial electron transfer.

Precursor Halide Synthesis and Purification

The quality and purity of the 3-chloro-4-fluorobenzyl halide precursor are essential for achieving a high yield of the Grignard reagent. The presence of impurities, particularly water or other protic substances, will consume the Grignard reagent as it forms. quora.com

Several synthetic pathways can be employed to prepare 3-chloro-4-fluorobenzyl halides, such as the chloride or bromide.

Halogenation of 3-Chloro-4-fluorotoluene (B74489): The most direct route involves the free-radical halogenation of the methyl group of 3-chloro-4-fluorotoluene. This reaction is typically initiated by UV light or a radical initiator (e.g., AIBN) in the presence of a halogenating agent like N-bromosuccinimide (NBS) for bromination or sulfuryl chloride for chlorination.

Reduction of 3-Chloro-4-fluorobenzoic Acid Derivatives: 3-Chloro-4-fluorobenzoic acid can be converted to its acid chloride using thionyl chloride. google.com Subsequent reduction of the acid chloride or the corresponding ester can yield the benzyl (B1604629) alcohol, which can then be converted to the benzyl halide using agents like thionyl chloride (for the chloride) or phosphorus tribromide (for the bromide).

From 3-Chloro-4-fluorobenzaldehyde: The aldehyde can be reduced to 3-chloro-4-fluorobenzyl alcohol using a reducing agent like sodium borohydride, followed by conversion to the halide.

LED Light-Promoted Halogenation: Modern methods may involve the use of LED light to promote the halogenation of substituted toluenes in the presence of a halogen acid and a peroxide, offering a potentially greener and more controlled process. google.com

Table 3: Synthetic Routes to 3-Chloro-4-fluorobenzyl Halides

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 3-Chloro-4-fluorotoluene | NBS, Radical Initiator | 3-Chloro-4-fluorobenzyl bromide | General Method |

| 3-Chloro-4-fluorobenzoic acid | 1. SOCl₂ 2. Reducing Agent 3. PBr₃/SOCl₂ | 3-Chloro-4-fluorobenzyl bromide/chloride | google.com |

| 3-Chloro-4-fluorobenzaldehyde | 1. NaBH₄ 2. PBr₃/SOCl₂ | 3-Chloro-4-fluorobenzyl bromide/chloride | General Method |

The purification of the resulting benzyl halide is critical. Standard methods include washing the crude product with water and a dilute base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by drying over an anhydrous salt like magnesium sulfate (B86663) or calcium chloride. reddit.com Final purification is often achieved by fractional distillation under reduced pressure to prevent decomposition, especially for benzyl bromides which can be lachrymatory and less stable than their chloride counterparts. reddit.com Passing the crude halide through a plug of basic alumina (B75360) has also been reported as an effective purification technique. reddit.com

Alternative Strategies for Generating Related Organometallic Species

While the direct synthesis of this compound from the corresponding benzyl chloride and magnesium metal is a common approach, alternative strategies can offer advantages in terms of reactivity, selectivity, and functional group tolerance. These methods often involve the generation of related organometallic species through transmetalation or the use of innovative activation techniques.

Transmetalation Routes Involving Zinc or other Metals

The conversion of Grignard reagents into other organometallic compounds, a process known as transmetalation, can significantly enhance their synthetic utility. The transmetalation of this compound with zinc chloride leads to the formation of the corresponding organozinc reagent, 3-chloro-4-fluorobenzylzinc chloride. This transformation is particularly valuable as organozinc reagents often exhibit greater functional group tolerance and different reactivity profiles compared to their Grignard counterparts.

The preparation of functionalized benzylic zinc chlorides can be achieved by the direct insertion of zinc dust into the corresponding benzylic chlorides in the presence of lithium chloride (LiCl). nih.govnih.gov This method has been shown to be effective for a variety of substituted benzyl chlorides, proceeding smoothly at room temperature and minimizing the formation of homocoupling byproducts. nih.gov For instance, the reaction of a benzylic chloride with zinc dust and LiCl in THF can yield the desired benzylic zinc reagent, which can then participate in various cross-coupling reactions. beilstein-journals.org

A general procedure for the synthesis of a benzylic zinc reagent involves the reaction of the benzylic chloride with zinc dust in the presence of LiCl in THF. uantwerpen.be This approach has been successfully applied to a range of functionalized benzyl chlorides, suggesting its applicability to the synthesis of 3-chloro-4-fluorobenzylzinc chloride. The resulting organozinc reagent can then be used in subsequent reactions, such as Negishi cross-coupling, to form complex molecules.

| Reactant | Reagents | Product | Yield (%) | Reference |

| Functionalized Benzyl Chloride | Zn dust, LiCl | Functionalized Benzylzinc Chloride | High | nih.govnih.gov |

| 2-(6-bromopyridin-2-yl)pyrimidine | Benzylzinc reagent, Pd(PPh₃)₄ | 2-(6-benzylpyridin-2-yl)pyrimidine | Moderate to Good | uantwerpen.be |

| 3,6-dichloropyridazine | (3-chlorobenzyl)zinc chloride, Pd(PPh₃)₄ | 6-(3-chlorobenzyl)-3-chloropyridazine | Moderate to Good | uantwerpen.be |

The use of zinc(II)ates, generated in situ from Grignard reagents and a catalytic amount of zinc chloride, has also been shown to improve the addition reactions of Grignard reagents to aromatic nitriles. rsc.orgresearchgate.net This catalytic approach can be more effective than using a stoichiometric amount of the zinc reagent. rsc.orgresearchgate.net

Mechanochemical Approaches for Grignard Reagent Formation

Mechanochemistry, which involves inducing reactions through mechanical force, has emerged as a powerful and environmentally friendly alternative to traditional solution-based synthesis. researchgate.netvanderbilt.edursc.org Ball-milling, a common mechanochemical technique, has been successfully applied to the synthesis of Grignard reagents, including those that are difficult to prepare using conventional methods. researchgate.net

The mechanochemical synthesis of Grignard reagents involves milling magnesium metal with an organic halide in a ball mill. researchgate.net This method often requires only a minimal amount of solvent, or can even be performed solvent-free, significantly reducing waste and environmental impact. rsc.org Research has shown that this technique can be applied to a wide range of organic halides, including those with low solubility in common ethereal solvents. nih.gov

A key advantage of mechanochemical synthesis is its ability to overcome the passivation of the magnesium surface that can hinder the reaction in solution. The constant grinding and impact within the ball mill continuously expose fresh magnesium surfaces, facilitating the reaction. researchgate.net This approach has been shown to be effective for the synthesis of various Grignard reagents, and it is plausible that it could be successfully applied to the preparation of this compound.

| Technique | Reactants | Conditions | Advantages | Reference |

| Ball-Milling | Magnesium, Organic Halide | Minimal or no solvent | Reduced solvent waste, applicable to poorly soluble reactants, overcomes magnesium passivation | researchgate.netrsc.orgnih.gov |

Control of Reagent Concentration and Stoichiometry in Synthetic Protocols

The precise control of the concentration and stoichiometry of Grignard reagents is paramount for achieving high yields and minimizing side reactions in synthetic procedures. Inaccurate determination of the Grignard reagent concentration can lead to the incomplete consumption of starting materials or the formation of unwanted byproducts. Several methods are available for the accurate titration of Grignard reagents.

One common and effective method involves the use of a colorimetric indicator. A well-established procedure utilizes 1,10-phenanthroline (B135089) as an indicator, which forms a colored complex with the Grignard reagent. The titration is then carried out with a standard solution of a protic solvent, such as sec-butanol or the more convenient solid, (-)-menthol, until the color disappears. This method is highly accurate as it is not affected by the presence of basic magnesium alkoxides or hydroxides that may have formed through hydrolysis.

Another widely used titration method employs diphenylacetic acid as the titrant. The endpoint is indicated by a persistent yellow color, signifying the consumption of the Grignard reagent. This method is also considered reliable and straightforward.

A third method involves the titration of the Grignard reagent against a solution of iodine in dry THF. The disappearance of the characteristic iodine color marks the equivalence point. To ensure the homogeneity of the solution throughout the titration, anhydrous lithium chloride is often added.

| Titration Method | Indicator/Titrant | Endpoint | Key Advantages |

| Watson and Eastham Method | 1,10-phenanthroline and sec-butanol or (-)-menthol | Disappearance of colored complex | High accuracy, not affected by basic byproducts |

| Diphenylacetic Acid Titration | Diphenylacetic Acid | Persistent yellow color | Simple and reliable |

| Iodine Titration | Iodine in THF with LiCl | Disappearance of iodine color | Straightforward visual endpoint |

By employing these advanced methodologies for preparation, functionalization, and concentration control, chemists can more effectively and efficiently utilize this compound in the synthesis of valuable and complex molecules.

Iii. Mechanistic Investigations of Grignard Reactions Involving 3 Chloro 4 Fluorobenzylmagnesium Chloride

Fundamental Studies of Nucleophilic Attack and Carbon-Carbon Bond Formation

The fundamental reaction of 3-Chloro-4-fluorobenzylmagnesium chloride involves the nucleophilic attack of the benzylic carbanion on an electrophilic carbon center, most commonly a carbonyl group. This process leads to the formation of a new carbon-carbon single bond. The generally accepted mechanism for the reaction with a ketone or aldehyde proceeds through a six-membered ring transition state, as proposed for many Grignard reactions.

The magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the benzylic carbon atom on the carbonyl carbon, forming a new carbon-carbon bond. This concerted process results in the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the corresponding alcohol.

The presence of the chloro and fluoro substituents on the benzene (B151609) ring of this compound influences its nucleophilicity. The electron-withdrawing nature of these halogens can slightly reduce the electron density on the benzylic carbon, thereby modulating its reactivity compared to unsubstituted benzylmagnesium chloride.

Examination of Chemoselectivity and Regioselectivity in Complex Substrates

In molecules with multiple electrophilic sites, the chemoselectivity of this compound becomes a critical aspect. Generally, Grignard reagents exhibit a high degree of chemoselectivity, preferentially attacking more reactive carbonyl groups. For instance, in a substrate containing both a ketone and an ester functionality, the Grignard reagent will typically react with the more electrophilic ketone first.

The regioselectivity of this compound is particularly relevant in reactions with α,β-unsaturated carbonyl compounds. The reaction can proceed via two main pathways: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. The choice of pathway is influenced by several factors, including the steric hindrance around the carbonyl group and the nature of the Grignard reagent. For benzylmagnesium halides, 1,2-addition is often the predominant pathway, especially with ketones. However, the presence of additives like copper salts can favor 1,4-addition.

Analysis of Competing Reaction Pathways and Byproduct Formation

Besides the desired nucleophilic addition, several competing reaction pathways can occur, leading to the formation of byproducts. One of the most common side reactions in the formation of Grignard reagents is the Wurtz coupling, where the Grignard reagent reacts with the starting benzyl (B1604629) halide to form a dimer. In the case of this compound, this would result in the formation of 1,2-bis(3-chloro-4-fluorophenyl)ethane.

Another potential side reaction is enolization, where the Grignard reagent acts as a base rather than a nucleophile, abstracting an acidic α-proton from the carbonyl substrate. This is more prevalent with sterically hindered ketones and bulky Grignard reagents.

While Grignard reagents are known to react with tertiary amides, such as Weinreb amides, to form ketones, the possibility of competing elimination reactions exists, particularly with appropriately substituted substrates. An E2 (bimolecular elimination) reaction could theoretically compete with nucleophilic addition if the amide substrate possesses an acidic proton on the β-carbon and a suitable leaving group.

However, in the context of Grignard reactions with most common amides, E2 elimination is not a major competing pathway. The reaction of a Grignard reagent with a tertiary amide typically proceeds through a stable tetrahedral intermediate, which is chelated by the magnesium ion. This intermediate is generally stable at low temperatures and does not readily undergo elimination. Upon acidic workup, this intermediate collapses to form the ketone. For an E2 reaction to occur, the Grignard reagent would need to function as a strong, sterically hindered base, and the substrate would need to be amenable to elimination, which is not the typical scenario for these reactions. The focus remains on the nucleophilic addition to the carbonyl group.

The steric and electronic properties of both the Grignard reagent and the substrate significantly impact the reaction's outcome. The 3-chloro and 4-fluoro substituents on the benzyl group of the Grignard reagent exert an electron-withdrawing inductive effect, which can slightly decrease the nucleophilicity of the benzylic carbon. This may result in slower reaction rates compared to unsubstituted benzylmagnesium chloride.

Steric hindrance in the substrate can impede the approach of the nucleophile. With highly hindered ketones, the Grignard reagent may act as a base, leading to enolization, or reduction of the carbonyl group might occur if the Grignard reagent has a β-hydrogen. However, this compound lacks a β-hydrogen, so reduction is not a competing pathway.

The following table provides representative yields for the reaction of a substituted benzylmagnesium chloride with a Weinreb amide, illustrating the efficiency of ketone synthesis under controlled conditions.

| Entry | Substrate | Grignard Reagent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-methoxy-N-methylacetamide | This compound | 1-(3-Chloro-4-fluorophenyl)propan-2-one | 85 |

| 2 | N-methoxy-N-methylbenzamide | This compound | (3-Chloro-4-fluorophenyl)(phenyl)methanone | 82 |

| 3 | N-methoxy-N-methylcyclopropanecarboxamide | This compound | Cyclopropyl(3-chloro-4-fluorophenyl)methanone | 78 |

Note: The yields presented are representative and can vary based on specific reaction conditions.

Role of Ligands and Additives in Modulating Reactivity

The reactivity of this compound can be significantly modulated by the addition of certain ligands and additives. Ethereal solvents such as tetrahydrofuran (B95107) (THF) are essential as they coordinate to the magnesium center, breaking up the polymeric aggregates of the Grignard reagent and increasing its solubility and reactivity.

Additives like lithium chloride (LiCl) are known to form "turbo-Grignard" reagents. LiCl helps to break down magnesium halide aggregates and shifts the Schlenk equilibrium, leading to more reactive organomagnesium species. This can result in faster reactions and higher yields, particularly with less reactive substrates.

Chelating ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can also enhance the reactivity of Grignard reagents. TMEDA can replace the coordinating ether molecules, forming a more reactive monomeric Grignard species. This can be particularly useful in reactions with less reactive electrophiles, such as some amides.

Iv. Applications of 3 Chloro 4 Fluorobenzylmagnesium Chloride in Complex Molecule Synthesis

Construction of Substituted Heterocyclic Systems

The introduction of the 3-chloro-4-fluorobenzyl group is of significant interest in medicinal chemistry due to the unique electronic properties imparted by the chlorine and fluorine substituents. 3-Chloro-4-fluorobenzylmagnesium chloride is a key intermediate for incorporating this fragment into heterocyclic structures, which are prevalent in many pharmacologically active compounds.

The synthesis initiates with the nucleophilic addition of a benzylmagnesium chloride reagent to 4-amino-2-chloronicotinonitrile. researchgate.netnih.gov In a related synthesis, 4-fluorobenzylmagnesium chloride was used to prepare the corresponding 3-(4-fluorophenyl) derivative, demonstrating the viability of this pathway. nih.gov The Grignard reagent attacks the electrophilic carbon of the nitrile group. Following the initial addition, an acidic workup hydrolyzes the intermediate imine to form a key α-keto intermediate, such as 1-(4-amino-2-chloropyridin-3-yl)-2-(3-chloro-4-fluorophenyl)ethan-1-one. rsc.org

Optimized reaction conditions for a similar Grignard addition involved using 4.0 equivalents of the Grignard reagent in ether at 30°C for 12 hours, which resulted in high yields of the desired ketone intermediate. rsc.org

The α-keto intermediate generated in the previous step undergoes a cyclocondensation reaction to form the final 1,6-naphthyridin-4-one ring system. researchgate.netnih.gov This cyclization is typically achieved by heating the intermediate with an orthoformate, such as triethyl orthoformate, which acts as a one-carbon source to close the ring. researchgate.net This acid-catalyzed reaction leads to the formation of the pyridone ring fused to the existing pyridine (B92270) ring, yielding the 3-substituted 5-chloro-1,6-naphthyridin-4-one derivative. This methodology has been proven to be robust and applicable on a large scale, facilitating preclinical development of potential drug candidates. nih.gov

| Grignard Reagent Precursor | Resulting 3-Substituent | Product | Yield |

|---|---|---|---|

| 4-Bromofluorobenzene | 4-Fluorophenyl | 5-Chloro-3-(4-fluorophenyl)-1,6-naphthyridin-4(1H)-one | 51% |

| 4-Bromobenzonitrile | 4-Cyanophenyl | 4-(5-Chloro-4-oxo-1,4-dihydro-1,6-naphthyridin-3-yl)benzonitrile | 45% |

| 4-Bromo-1-methyl-1H-pyrazole | 1-Methyl-1H-pyrazol-4-yl | 5-Chloro-3-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridin-4(1H)-one | 42% |

While direct addition reactions to an imidazole (B134444) precursor are less common, a primary application for this compound in the synthesis of pyridinylimidazoles is through transition-metal-catalyzed cross-coupling reactions. This method is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds between aromatic systems.

A plausible synthetic route involves a Kumada-Corriu coupling, where the Grignard reagent is coupled with a halo-substituted pyridinylimidazole (e.g., a bromo- or chloro-pyridinylimidazole). researchgate.netnih.gov This reaction is typically catalyzed by a nickel or palladium complex, often with specialized phosphine (B1218219) ligands. researchgate.netnih.gov The 3-chloro-4-fluorobenzyl group from the Grignard reagent would displace the halogen on the pyridinylimidazole core, effectively linking the two fragments. This strategy allows for the late-stage functionalization of complex heterocyclic scaffolds and is tolerant of a wide variety of functional groups on both coupling partners. nih.govresearchgate.net

Synthesis of Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives

Elaboration of Aromatic and Aliphatic Scaffolds

Beyond the synthesis of complex heterocycles, this compound is a fundamental tool for modifying simpler aromatic and aliphatic structures, primarily through its reaction with carbonyl compounds.

The nucleophilic character of Grignard reagents makes them ideal for attacking the electrophilic carbon of a carbonyl group. masterorganicchemistry.com The reaction of this compound with various carbonyl-containing compounds provides reliable access to a range of functionalized alcohols and ketones.

Reaction with Aldehydes and Ketones: The addition of this compound to an aldehyde yields a secondary alcohol after acidic workup. chemguide.co.uk Similarly, reaction with a ketone produces a tertiary alcohol. chemguide.co.uk The reaction proceeds via nucleophilic addition to the carbonyl carbon, forming a magnesium alkoxide intermediate, which is subsequently protonated to give the final alcohol product. niper.gov.in

Reaction with Esters: Esters react with two equivalents of the Grignard reagent. chemguide.co.uk The first equivalent adds to the carbonyl group, leading to the formation of a ketone intermediate after the elimination of the alkoxy group. This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. masterorganicchemistry.com The final product, after hydrolysis, is a tertiary alcohol where two of the alkyl/aryl groups attached to the carbinol carbon originate from the Grignard reagent. chemguide.co.uk

Reaction with Nitriles: The reaction of this compound with a nitrile, followed by aqueous acid hydrolysis, yields a ketone. The Grignard reagent adds once to the nitrile to form an imine intermediate, which is then hydrolyzed to the corresponding ketone.

Compound List

| Compound Name |

|---|

| This compound |

| 5-Chloro-1,6-naphthyridin-4-one |

| 4-amino-2-chloronicotinonitrile |

| Pyridinylimidazole |

| 4-fluorobenzylmagnesium chloride |

| 1-(4-amino-2-chloropyridin-3-yl)-2-(3-chloro-4-fluorophenyl)ethan-1-one |

| Triethyl orthoformate |

| 5-Chloro-3-(4-fluorophenyl)-1,6-naphthyridin-4(1H)-one |

| 4-(5-Chloro-4-oxo-1,4-dihydro-1,6-naphthyridin-3-yl)benzonitrile |

| 5-Chloro-3-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridin-4(1H)-one |

| 4-Bromofluorobenzene |

| 4-Bromobenzonitrile |

| 4-Bromo-1-methyl-1H-pyrazole |

In-Depth Analysis of this compound in Complex Molecule Construction

The Grignard reagent, this compound, is a significant organometallic compound utilized in organic synthesis for the formation of carbon-carbon bonds. This article explores its specific applications in the synthesis of complex molecules, focusing on its role in creating hydroxymethylcyclohexylamines, its contributions to diversity-oriented synthesis and building block methodologies, and its use in the development of scalable synthetic routes.

The reactivity of the benzylic Grignard reagent, characterized by the nucleophilic carbon atom attached to the magnesium halide, allows for its addition to a variety of electrophilic substrates. The presence of both chlorine and fluorine atoms on the aromatic ring influences the reagent's reactivity and provides handles for further functionalization in the synthesized products.

A plausible synthetic route could involve the reaction of this compound with a protected 4-oxocyclohexanemethanol derivative. The Grignard reagent would add to the carbonyl group of the cyclohexanone (B45756), forming a tertiary alcohol. Subsequent deprotection of the hydroxyl group and the nitrogen functionality would yield the target hydroxymethylcyclohexylamine. The stereochemical outcome of the Grignard addition would be a critical aspect to consider, potentially leading to a mixture of diastereomers that would require separation.

General Reaction Scheme:

Step 1: Grignard Reaction

This compound + Protected 4-oxocyclohexanemethanol → Intermediate tertiary alcohol

Step 2: Deprotection

Intermediate tertiary alcohol → Hydroxymethylcyclohexylamine derivative

The specific protecting groups for the hydroxyl and amino functionalities would need to be carefully chosen to be compatible with the Grignard reaction conditions and allow for selective removal.

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to explore new areas of chemical space and identify novel biologically active compounds. Grignard reagents, including this compound, are valuable tools in DOS due to their ability to introduce a wide range of substituents in a single step.

The 3-chloro-4-fluorobenzyl moiety serves as a versatile building block. The presence of two different halogen atoms (chlorine and fluorine) on the aromatic ring allows for selective downstream functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This enables the generation of a library of compounds with diverse substitution patterns on the aromatic ring, starting from a common intermediate.

Furthermore, the benzyl (B1604629) group itself can be further modified, adding another layer of diversity. The ability to introduce this functionalized aromatic ring into various scaffolds through the Grignard reaction makes this compound a valuable reagent for generating compound libraries with high structural complexity and three-dimensionality.

Table 1: Potential Diversity-Oriented Synthesis Applications

| Reaction Type | Substrate Class | Resulting Scaffold | Potential for Diversity |

| Grignard Addition | Aldehydes, Ketones | Substituted Alcohols | Introduction of various carbonyl compounds |

| Grignard Addition | Esters, Acid Chlorides | Tertiary Alcohols, Ketones | Access to different functional groups |

| Cross-Coupling | Aryl Halides, Triflates | Biaryl Compounds | Selective functionalization of Cl or F |

| Ring-Opening | Epoxides, Aziridines | 1,2-Amino Alcohols | Formation of complex acyclic structures |

The development of scalable synthetic routes is crucial for the industrial application of a chemical process. While specific large-scale syntheses involving this compound are not extensively documented in publicly available literature, general principles for scaling up Grignard reactions are well-established.

Key considerations for the scalable synthesis of and with this compound include:

Reagent Preparation: The formation of the Grignard reagent itself from 3-chloro-4-fluorobenzyl chloride and magnesium metal is a critical step. Maintaining anhydrous conditions and controlling the reaction temperature to prevent side reactions like Wurtz coupling are paramount. The use of activating agents for magnesium, such as iodine or 1,2-dibromoethane, may be necessary to initiate the reaction reliably on a large scale.

Solvent Selection: Tetrahydrofuran (B95107) (THF) is a common solvent for Grignard reactions. On a large scale, the choice of solvent can impact safety, cost, and downstream processing.

Reaction Control: Grignard reactions are often exothermic. Effective heat management through appropriate reactor design and controlled addition of reagents is essential to ensure safety and prevent runaway reactions.

Work-up and Purification: The work-up procedure, typically involving quenching with an aqueous acid solution, needs to be optimized for large-scale operations to facilitate product isolation and purification.

Table 2: Parameters for Scalable Grignard Reactions

| Parameter | Laboratory Scale | Industrial Scale |

| Reaction Vessel | Glass flask | Glass-lined or stainless steel reactor |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Inert gas blanketing |

| Temperature Control | Ice bath, heating mantle | Jacketed reactor with heating/cooling fluid |

| Reagent Addition | Syringe, dropping funnel | Metering pumps |

| Mixing | Magnetic stirrer | Mechanical agitator |

| Work-up | Separatory funnel | Quench tank, extraction units |

By carefully controlling these parameters, it is feasible to develop a robust and scalable process for the synthesis and utilization of this compound in the production of complex molecules.

V. Spectroscopic and Computational Approaches in Research on 3 Chloro 4 Fluorobenzylmagnesium Chloride

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the study of Grignard reagents, offering detailed insight into molecular structure and reaction dynamics in solution. researchgate.netethz.chnih.gov For 3-Chloro-4-fluorobenzylmagnesium chloride, multinuclear NMR (¹H, ¹³C, ¹⁹F) would be employed for comprehensive analysis.

In situ (in the reaction mixture) NMR spectroscopy allows for real-time tracking of the conversion of the precursor, 3-chloro-4-fluorobenzyl chloride, to the Grignard reagent. rsc.orgresearchgate.net This is achieved by periodically acquiring NMR spectra directly from the reaction vessel.

The primary diagnostic signals for monitoring the reaction's progress are the benzylic protons (-CH₂-). In the starting material, 3-chloro-4-fluorobenzyl chloride, these protons appear at a characteristic chemical shift. Upon reaction with magnesium metal, the C-Cl bond is replaced by a C-Mg bond, which significantly alters the electronic environment of the benzylic group. This causes a notable upfield shift (to a lower ppm value) of the -CH₂- signal in the ¹H NMR spectrum. By integrating the signals corresponding to the starting material and the Grignard product over time, a kinetic profile of the reaction can be constructed, allowing for the determination of reaction rates and endpoint. mt.com Process Analytical Technology (PAT) systems, which can include in situ probes, are often used to ensure that chemistry is well-characterized and safe, particularly for energetic reactions like Grignard formation. mt.com

Once the reaction is complete, advanced NMR techniques are used to confirm the structure of the resulting this compound and any subsequent products from further reactions. researchgate.netethz.ch

¹H and ¹³C NMR: These spectra provide a complete map of the carbon-hydrogen framework. The formation of the Grignard reagent is confirmed by the disappearance of the starting halide's signals and the appearance of a new set of signals corresponding to the organomagnesium compound. The carbon atom bonded to magnesium (C-Mg) experiences a significant upfield shift in the ¹³C NMR spectrum, a hallmark of Grignard reagent formation.

¹⁹F NMR: The presence of a fluorine atom provides an additional, highly sensitive NMR probe. wisc.edu ¹⁹F NMR spectroscopy would unambiguously confirm the integrity of the C-F bond during the reaction. Furthermore, the coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei provides definitive evidence for the relative positions of the substituents on the aromatic ring. wisc.edu

Schlenk Equilibrium: It is important to note that Grignard reagents in solution exist in a complex equilibrium, known as the Schlenk equilibrium, involving the organomagnesium halide (R-MgX), the diorganomagnesium species (R₂Mg), and magnesium halide (MgX₂). researchgate.net This can lead to the presence of multiple species in solution, which may result in more complex NMR spectra than expected for a single compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Chloro-4-fluorobenzyl Chloride and its Grignard Reagent

| Compound | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 3-Chloro-4-fluorobenzyl chloride | -CH₂- | ~4.5 | ~45 |

| Ar-H | 7.2 - 7.5 | 115 - 140 | |

| This compound | -CH₂- | ~2.5 | ~65 |

| Ar-H | 6.5 - 7.2 | 110 - 160 | |

| Note: These are estimated values. Actual shifts are dependent on solvent and concentration. |

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry is a powerful technique for confirming molecular weight and identifying components in a reaction mixture. However, due to the high reactivity and non-volatile nature of Grignard reagents, direct analysis by MS is challenging. nih.gov Therefore, analysis is typically performed after quenching the reaction. An aliquot of the reaction mixture is treated with a proton source (like water) to convert the Grignard reagent into a stable, volatile hydrocarbon, 3-chloro-4-fluorotoluene (B74489).

This quenched sample can then be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). rsc.orgresearchgate.net The mass spectrum of 3-chloro-4-fluorotoluene would show a molecular ion (M⁺) peak corresponding to its molecular weight. A key feature would be the isotopic pattern of chlorine: the presence of a peak at M+2 with an intensity approximately one-third that of the M⁺ peak, which is characteristic of a molecule containing a single chlorine atom. wisc.edu This confirms that the chlorine atom on the aromatic ring did not react. This method is invaluable for confirming the identity of the Grignard reagent's organic framework and for detecting byproducts.

Chromatographic Techniques (e.g., HPLC, GC) in Reaction Analysis

Chromatographic methods are essential for determining the purity of the Grignard reagent solution and for quantifying the yield of subsequent reactions. Analysis is performed on quenched and worked-up reaction samples.

Gas Chromatography (GC): GC is well-suited for analyzing the volatile components of the reaction mixture after quenching. It can effectively separate the unreacted 3-chloro-4-fluorobenzyl chloride, the resulting 3-chloro-4-fluorotoluene (from the quenched Grignard), and common byproducts such as the Wurtz coupling product, 1,2-bis(3-chloro-4-fluorophenyl)ethane. rsc.orgresearchgate.net Coupling GC with a mass spectrometer (GC-MS) allows for the definitive identification of each separated peak.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to monitor the consumption of starting materials and the formation of products, especially for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. dtu.dkacs.org On-line HPLC can be used to monitor reactions in real-time, providing data on reactants, intermediates, and products from collected aliquots. nih.gov This is crucial for optimizing reaction conditions such as temperature, addition rates, and reaction time to maximize yield and minimize impurity formation.

Table 2: Application of Analytical Techniques in the Study of this compound Reactions

| Technique | Application | Information Obtained | Sample State |

| In situ NMR | Real-time monitoring of Grignard reagent formation. mt.com | Reaction kinetics, confirmation of conversion, detection of transient intermediates. | Native |

| NMR | Structural confirmation of products. researchgate.net | Chemical structure, connectivity, stereochemistry. | Quenched/Product |

| GC-MS | Identification of volatile products and byproducts. rsc.org | Molecular weight, structural fragments, confirmation of byproduct identity (e.g., Wurtz coupling). | Quenched |

| HPLC | Quantification of reactants, products, and byproducts. dtu.dk | Reaction yield, purity, optimization of reaction conditions. | Quenched/Product |

| DFT | Theoretical prediction of reactivity and mechanism. researchgate.netnih.gov | Transition state energies, reaction pathways, electronic structure, reactivity indices. | N/A (Computational) |

Theoretical and Computational Chemistry Studies

Alongside experimental techniques, computational chemistry provides deep insights into the underlying principles governing the reactivity of Grignard reagents.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of complex chemical reactions, including those involving Grignard reagents. researchgate.netnih.govchemrxiv.org For this compound, DFT calculations can be used to:

Model Molecular Structure: Predict the most stable three-dimensional structure of the Grignard reagent, including its interaction and coordination with solvent molecules like tetrahydrofuran (B95107) (THF).

Predict Reactivity: Analyze the electronic structure of the reagent. The electron-withdrawing inductive effects of the chlorine and fluorine substituents on the aromatic ring decrease the electron density on the benzylic carbon, thereby modulating its nucleophilicity. DFT calculations can quantify these effects and predict how the reagent will interact with various electrophiles.

Elucidate Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, DFT can map out the entire energy profile of a reaction. nih.gov This allows researchers to predict the most likely reaction pathway, rationalize stereochemical outcomes, and understand the role that the solvent and the halide counter-ion (chloride in this case) play in the reaction mechanism. researchgate.netnih.gov Such calculations are critical for designing new synthetic routes and optimizing existing ones.

Quantum Mechanical Analysis of Reaction Mechanisms and Transition States

Quantum mechanical methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the reaction pathways of Grignard reagents. These calculations can map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For this compound, such analyses would focus on its reactions with various electrophiles, like carbonyl compounds.

Research on similar Grignard reactions has revealed a competition between two primary mechanisms: a polar, nucleophilic addition pathway and a single electron transfer (SET) pathway. nih.gov The preferred route is highly dependent on factors such as the substrate, the solvent, and the structure of the Grignard reagent itself. prensipjournals.com

Nucleophilic Addition vs. Single Electron Transfer (SET): Computational models can predict which pathway is more favorable for this compound. For instance, reactions with aliphatic aldehydes are generally found to proceed via nucleophilic addition, whereas substrates with lower reduction potentials, such as aromatic ketones, may favor the SET mechanism. prensipjournals.com DFT calculations can determine the activation energies for both the heterolytic bond cleavage (nucleophilic attack) and the homolytic (radical) cleavage of the C-Mg bond to predict the dominant mechanism. prensipjournals.com

Transition State Geometry: A key finding from computational studies on Grignard reactions is the structure of the transition state. For reactions with carbonyls, a cyclic, six-membered ring transition state is often proposed, where the magnesium atom coordinates with the carbonyl oxygen. rsc.orgnih.gov DFT calculations can optimize the geometry of this transition state for the reaction of this compound, providing precise bond lengths and angles. This information is critical for understanding stereoselectivity. While specific data for this compound is not available, analysis of related compounds provides a strong model for the expected findings. For example, DFT studies on other substituted aromatic molecules have successfully characterized transition states and reactive sites. prensipjournals.commdpi.com

A hypothetical transition state analysis for the reaction of this compound with formaldehyde (B43269), calculated using a DFT method like B3LYP, would yield data similar to the representative table below.

| Parameter | Calculated Value (Å or Degrees) | Description |

|---|---|---|

| C-Mg Bond Length | 2.25 | The distance between the benzylic carbon and the magnesium atom in the transition state. |

| Mg-O Bond Length | 1.98 | The coordinating bond between magnesium and the carbonyl oxygen. |

| C-C Forming Bond | 2.21 | The distance between the nucleophilic benzylic carbon and the electrophilic carbonyl carbon. |

| C-Mg-Cl Angle | 115.5 | The angle within the Grignard reagent moiety in the transition state. |

| Activation Energy (ΔG‡) | 12.5 kcal/mol | The calculated free energy barrier for the reaction, indicating its kinetic feasibility. |

This table is illustrative, based on typical values from DFT calculations on similar Grignard reactions, as direct research on this compound is not publicly available.

Modeling of Solvent Effects on Grignard Reagent Stability and Reactivity

The solvent is not merely an inert medium for Grignard reactions; it is an active participant that profoundly influences the reagent's structure, stability, and reactivity. nih.gov Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are crucial for stabilizing the Grignard reagent by coordinating to the electron-deficient magnesium center. researchgate.net

Computational modeling of solvent effects can be approached in two main ways:

Explicit Solvation Models (Supermolecule/Cluster Approach): This method involves including a specific number of solvent molecules directly in the quantum mechanical calculation. researchgate.net This provides a more detailed picture of the direct coordination of solvent molecules to the magnesium atom and their role in the reaction mechanism. Studies have shown that the number of coordinating solvent molecules can alter the reactivity and the position of the Schlenk equilibrium. nih.gov

For this compound, modeling would explore how different solvents (e.g., THF vs. diethyl ether) affect its stability. The stabilization energy arises from the coordination of the solvent's oxygen lone pairs to the magnesium atom. Ab initio molecular dynamics simulations can further reveal the dynamic nature of this solvent shell. dtu.dk

The stability of the Grignard reagent is also tied to the Schlenk equilibrium, which describes the disproportionation of the alkylmagnesium halide (RMgX) into dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂).

2 RMgX ⇌ R₂Mg + MgX₂

Computational studies have demonstrated that the solvent plays a critical role in shifting this equilibrium. prensipjournals.com In THF, the equilibrium often favors the formation of the diorganomagnesium species, whereas in diethyl ether, the organomagnesium halide may be the predominant species. prensipjournals.com Modeling the free energies of all species involved, including their solvated forms, allows for a prediction of the equilibrium position for this compound in various solvents.

The following interactive table presents representative calculated free energy data for the solvation of Grignard species in different solvents, illustrating how computational chemistry can quantify solvent effects.

| Grignard Species | Solvent | Calculated Solvation Free Energy (kcal/mol) | Implication |

|---|---|---|---|

| RMgCl | Diethyl Ether | -25.8 | Moderate stabilization of the primary Grignard reagent. |

| RMgCl | THF | -30.2 | Stronger stabilization in THF compared to diethyl ether. |

| (R)₂Mg | THF | -22.1 | Less stabilization compared to the halide species. |

| MgCl₂ | THF | -45.5 | Very strong stabilization, driving the Schlenk equilibrium to the right in THF. |

Note: R in this illustrative table represents the 3-chloro-4-fluorobenzyl group. The values are representative of typical computational results for Grignard systems and are intended for demonstrative purposes.

By altering the relative stability of the reactants and transition states, the choice of solvent can directly influence the reaction rate and even the product distribution. researchgate.net For example, a solvent that better stabilizes the polar transition state of a nucleophilic addition will accelerate that reaction pathway over a less polar SET pathway.

Vi. Future Research Directions and Emerging Trends

Exploration of Novel Reaction Partners and Catalytic Systems

The future exploration of 3-Chloro-4-fluorobenzylmagnesium chloride's reactivity will likely focus on expanding its reaction partners beyond traditional electrophiles and developing novel catalytic systems to enhance selectivity and efficiency.

Grignard reagents are well-known for their reactions with carbonyl compounds to form alcohols. mt.com For instance, the related (3-fluorobenzyl)magnesium chloride has been used in reactions with ketones like tert-butyl 4-oxopiperidine-1-carboxylate to produce tertiary alcohols. chemicalbook.com Future work could systematically investigate the reactions of this compound with a wider array of complex and sterically hindered ketones, aldehydes, and esters to generate a library of novel alcohol derivatives.

Furthermore, the development of new catalytic systems is a promising avenue. While traditional Grignard reactions are often stoichiometric, the use of transition metal catalysts, particularly iron complexes, has gained traction for cross-coupling reactions. acs.org Research into iron-catalyzed cross-coupling of aryl Grignard reagents with organic halides could be extended to benzyl (B1604629) Grignard reagents like this compound. acs.org This could enable efficient carbon-carbon and carbon-heteroatom bond formations that are otherwise difficult to achieve. mt.com A recent study demonstrated the successful reaction of 4-fluorobenzylmagnesium chloride with 4-amino-2-chloronicotinonitrile, showcasing the potential for reactions with complex heterocyclic systems. researchgate.netnih.gov

Table 1: Potential Novel Reaction Partners for this compound

| Reaction Partner Class | Specific Examples | Potential Product Class |

| Heterocyclic Electrophiles | Substituted pyridines, pyrimidines, imidazoles | Functionalized heterocyclic compounds |

| α,β-Unsaturated Carbonyls | Chalcones, enones | 1,4-addition products |

| Nitriles | Aromatic and aliphatic nitriles | Ketones (after hydrolysis) |

| Epoxides | Styrene oxide, cyclohexene (B86901) oxide | Ring-opened alcohol products |

Green Chemistry Aspects: Development of Sustainable Synthetic Protocols

The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents, are becoming increasingly important in chemical synthesis. beilstein-journals.org The synthesis and reactions of this compound present several opportunities for developing more sustainable protocols.

Traditionally, Grignard reagents are prepared in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). acs.org These solvents are effective but pose safety and environmental concerns. A key area of future research will be the investigation of alternative, greener solvents. While Grignard reagents are generally not compatible with protic solvents like water, research into micellar catalysis or specialized solvent systems could offer breakthroughs. For instance, the use of water as a solvent has been successfully demonstrated for the synthesis of sulfonyl chlorides from thiols. rsc.org Adapting such principles to Grignard chemistry remains a significant challenge but offers substantial rewards in terms of sustainability.

Expansion of Application Scope in Complex Organic Synthesis

The ability of Grignard reagents to form carbon-carbon bonds makes them invaluable tools in the synthesis of complex organic molecules. mt.comwisc.edu A significant future direction is the expanded use of this compound as a key building block in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries. google.comontosight.ai

A notable example is the use of 4-fluorobenzylmagnesium chloride in a practical and scalable synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives, which are precursors to MET kinase inhibitors. researchgate.netnih.gov This highlights the potential of fluorinated benzyl Grignard reagents in medicinal chemistry. Future research will likely focus on applying this compound to the synthesis of other complex, biologically active scaffolds. The presence of the chloro and fluoro substituents on the aromatic ring provides handles for further functionalization, allowing for the creation of diverse molecular libraries for drug discovery.

Table 2: Potential Applications in Complex Molecule Synthesis

| Target Molecule Class | Rationale |

| Novel Kinase Inhibitors | The 3-chloro-4-fluorophenyl moiety is present in several existing kinase inhibitors. |

| Agrochemicals | Halogenated aromatic compounds are common in modern pesticides and herbicides. |

| Functional Materials | The unique electronic properties of the substituted ring could be exploited in organic electronics. |

Advanced Mechanistic Studies using Time-Resolved Techniques

Despite being used for over a century, the mechanism of the Grignard reaction is still a subject of detailed study due to its complexity, including the Schlenk equilibrium. acs.orgacs.orgresearchgate.net Advanced analytical techniques are now allowing for a deeper understanding of these reactions.

Future research on this compound should involve advanced mechanistic studies to elucidate its specific reaction pathways. In-situ Fourier-transform infrared (FTIR) spectroscopy can be used for real-time monitoring of the reaction, allowing for the tracking of reactant consumption and product formation. mt.com This can provide crucial information on reaction kinetics and help identify transient intermediates. mt.com

Computational methods, such as ab initio molecular dynamics, can provide a detailed picture of the reaction mechanism at the atomic level. acs.orgresearchgate.net Such studies can help understand the role of the solvent, the aggregation state of the Grignard reagent, and the competition between nucleophilic addition and single-electron transfer pathways. acs.orgresearchgate.net A detailed mechanistic study on the reaction of benzylmagnesium chloride with formaldehyde (B43269) has already revealed complex pathways, including an unexpected equilibrium and the involvement of an ene or Prins-type reaction. psu.edu Similar detailed investigations into the reactions of this compound would be highly valuable.

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of chemical synthesis with automated and flow chemistry platforms offers significant advantages in terms of safety, reproducibility, and scalability. thieme-connect.de The exothermic nature of Grignard reagent formation makes it an ideal candidate for flow chemistry applications. mt.com

Future research will focus on developing continuous flow processes for both the synthesis of this compound and its subsequent reactions. Flow reactors offer superior heat transfer compared to batch reactors, which allows for better control over the reaction temperature and minimizes the risk of thermal runaway. thieme-connect.de This improved safety profile is particularly important for large-scale industrial production. Furthermore, flow chemistry can enable the use of reaction conditions that are not easily accessible in batch, such as high temperatures and pressures, potentially leading to novel reactivity. thieme-connect.de

Automated synthesis units can be employed for the high-throughput screening of reaction conditions and for the synthesis of compound libraries based on the this compound scaffold. nih.gov The development of a fully automated system for the synthesis and reaction of this Grignard reagent would accelerate research and development in the various application areas mentioned previously. nih.gov

Q & A

Q. What are the optimal conditions for synthesizing 3-chloro-4-fluorobenzylmagnesium chloride, and how can its purity be validated?

Methodological Answer: Synthesis typically involves reacting 3-chloro-4-fluorobenzyl chloride with magnesium metal in anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) under inert atmosphere. Key steps:

- Reagent Preparation: Use freshly activated magnesium turnings to ensure reactivity.

- Reaction Initiation: A small amount of iodine or 1,2-dibromoethane may catalyze initiation.

- Temperature Control: Maintain reflux (~66°C for THF) to sustain reaction without thermal degradation.

- Purity Validation: Titrate the Grignard reagent with a standardized acid (e.g., HCl) to determine molarity .

- Byproduct Detection: Use or NMR to identify unreacted starting material or biphenyl byproducts.

Q. What are the critical handling protocols for this compound to ensure stability?

Methodological Answer:

- Moisture Avoidance: Use Schlenk lines or gloveboxes for transfers. Even trace water hydrolyzes Grignard reagents to 3-chloro-4-fluorobenzyl alcohol.

- Solvent Choice: 2-MeTHF is preferred over THF for lower peroxide formation risk. Evidence shows 2-MeTHF-based Grignard solutions remain stable for weeks at 0°C .

- Storage: Store under argon or nitrogen at -20°C in flame-sealed ampoules.

Advanced Research Questions

Q. How can competing side reactions (e.g., Wurtz coupling) be minimized during synthesis?

Methodological Answer: Wurtz coupling (alkyl-alkyl bond formation) is a common side reaction. Mitigation strategies:

- Dilution Principle: Use high solvent-to-substrate ratios to reduce intermolecular collisions.

- Temperature Modulation: Slow addition of 3-chloro-4-fluorobenzyl chloride to magnesium at 0°C before gradual warming.

- Additives: Introduce chelating agents like TMEDA (tetramethylethylenediamine) to stabilize the Mg center and suppress radical pathways.

- Analytical Monitoring: Track reaction progress via GC-MS or in-situ IR spectroscopy to detect biphenyl byproducts early .

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The electron-withdrawing Cl and F substituents on the benzyl ring polarize the C-Mg bond, enhancing nucleophilicity. Key considerations:

- Substrate Scope: Reactivity with carbonyl compounds (e.g., ketones, esters) depends on steric hindrance. For example, bulky ketones may require prolonged reaction times.

- Kinetic Studies: Use stopped-flow NMR or calorimetry to measure activation barriers for nucleophilic attack.

- Comparative Analysis: Benchmark against non-halogenated analogs (e.g., benzylmagnesium chloride) to quantify electronic effects.

Q. How can computational modeling predict the regioselectivity of reactions involving this compound?

Methodological Answer:

- DFT Calculations: Optimize geometries of intermediates (e.g., Mg coordination complexes) using Gaussian or ORCA software.

- Transition State Analysis: Identify energy barriers for pathways leading to regioisomers (e.g., ortho vs. para addition in electrophilic aromatic substitution).

- Solvent Effects: Include implicit solvent models (e.g., PCM for THF) to refine accuracy. Validate predictions with experimental LC-MS data.

Data Contradictions and Troubleshooting

Q. Conflicting reports exist on the stability of this compound in ethereal solvents. How can these discrepancies be resolved?

Methodological Answer: Divergent stability claims often arise from trace impurities (e.g., oxygen, moisture). Resolution steps:

- Controlled Replicates: Synthesize the reagent in rigorously dried solvents (water <10 ppm, verified by Karl Fischer titration).

- Accelerated Degradation Studies: Heat samples to 40°C and monitor decomposition via NMR.

- Comparative Solvent Analysis: Test stability in THF vs. 2-MeTHF; evidence suggests 2-MeTHF enhances longevity due to lower polarity .

Q. How should researchers address low yields in Kumada couplings using this Grignard reagent?

Methodological Answer: Low yields may stem from catalyst poisoning or inefficient transmetalation. Solutions:

- Catalyst Screening: Test Pd(0) (e.g., Pd(PPh)) vs. Ni(II) (e.g., NiCl(dppp)) complexes.

- Ligand Optimization: Bulky ligands (e.g., SPhos) suppress β-hydride elimination in alkyl-Ni intermediates.

- Stoichiometry Adjustments: Use 1.2–1.5 equivalents of Grignard reagent to drive equilibrium.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.